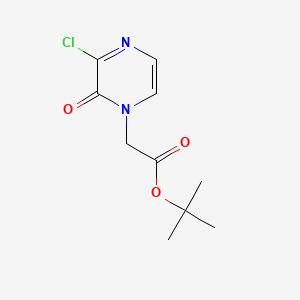

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C10H13ClN2O3 |

|---|---|

Molekulargewicht |

244.67 g/mol |

IUPAC-Name |

tert-butyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-7(14)6-13-5-4-12-8(11)9(13)15/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

ALCJDCZDWIPJKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CN1C=CN=C(C1=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Friedel-Crafts Acylation and Electrophilic Substitution

This classical approach involves the electrophilic substitution of heteroaryl compounds with acyl chlorides or related electrophiles. For instance, the synthesis of ethyl 2-(thiazol-2-yl)-2-oxoacetate is achieved through acylation of heterocyclic precursors with diethyl oxalate or oxalyl chloride, often under Lewis acid catalysis or in the presence of bases such as potassium carbonate (K₂CO₃).

- Utilizes heterocyclic halides or derivatives as substrates.

- Yields vary between 27-65%, depending on heterocycle and reaction conditions.

- Reaction conditions typically involve refluxing in solvents like ethanol or acetonitrile.

Metalation-Glyoxylation Strategy

A prominent method involves the metalation of heteroaryl halides or derivatives, followed by reaction with dialkyl oxalates or oxalyl chloride to introduce the glyoxylate moiety. For example, metalation of 5-bromothiazoles with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by acylation with diethyl oxalate, yields the corresponding oxoesters with moderate to good yields (54-66%).

Heteroaryl halide + n-BuLi → Metalated heteroaryl intermediate

Metalated heteroaryl + diethyl oxalate → Glyoxylate ester

- High regioselectivity.

- Compatible with various heterocycles such as thiazoles, pyrazoles, and imidazoles.

- Requires careful control of temperature (-78°C to 0°C).

- Sensitive to moisture and air.

Heterocyclization and Cyclocondensation

The synthesis of the target compound can also involve heterocyclization of suitable precursors, such as amino acids or dihydropyrazines, followed by oxidation and chlorination steps. For example, the formation of 1,2-dihydropyrazines involves cyclocondensation of hydrazines with diketones, followed by oxidation to the corresponding heterocyclic oxoesters.

- Cyclization of hydrazines with diketones.

- Oxidation using MnO₂, CrO₃, or selenium dioxide (SeO₂) to introduce keto groups.

- Chlorination or halogenation using tert-butyl hypochlorite or N-chlorosuccinimide (NCS) for selective chlorination.

Oxidation of Side Chains

Oxidative methods are employed to convert side chains into glyoxylates. For example, oxidation of 2-(1H-pyrazol-3-yl)acetates with MnO₂ or CrO₃ yields the corresponding glyoxylates. Similarly, selenium dioxide oxidation of pyrazole derivatives provides glyoxylate functionalities selectively.

- Oxidants like MnO₂ or CrO₃ at elevated temperatures.

- Solvent systems include dichloromethane or acetic acid.

Solvent-Free and Environmentally Friendly Approaches

Recent developments emphasize green chemistry principles. For instance, the solvent-free synthesis of imidazol-1-yl-acetic acid tert-butyl ester involves reacting imidazole with tert-butyl chloroacetate in the presence of potassium carbonate, followed by hydrolysis to the acid form. This method offers high yields (~66%) with simple work-up, avoiding hazardous solvents.

Summary of the process:

- React imidazole with tert-butyl chloroacetate in solid state.

- Hydrolyze ester to acid.

- Convert to hydrochloride salt if needed.

Specific Synthesis of Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate

While direct literature reports on this exact compound are limited, the synthesis can be inferred from analogous routes:

- Step 1: Formation of the dihydropyrazine core via cyclocondensation of hydrazines with diketones or suitable precursors.

- Step 2: Introduction of the keto group at position 2 via oxidation with MnO₂ or CrO₃.

- Step 3: Alkylation at the nitrogen or carbon positions with tert-butyl chloroacetate, facilitated by base (e.g., K₂CO₃) under solvent-free or mild conditions.

- Step 4: Chlorination at the 3-position using tert-butyl hypochlorite or NCS, ensuring selectivity.

Note: The presence of the chloro substituent at the 3-position suggests a chlorination step after heterocycle formation, possibly optimized through controlled electrophilic substitution.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Friedel-Crafts acylation | Acyl chlorides, Lewis acids | Reflux, solvents like CH₃CN | 27-65% | Suitable for heterocyclic substitution |

| Metalation-glyoxylation | n-BuLi, diethyl oxalate | -78°C to 0°C | 54-66% | Regioselective, sensitive to moisture |

| Heterocyclization + oxidation | Hydrazines, diketones, MnO₂/CrO₃ | Reflux, oxidative conditions | Variable | Forms heterocyclic cores |

| Solvent-free alkylation | Imidazole + tert-butyl chloroacetate | Room temperature or mild heating | 66% | Eco-friendly, high yield |

| Oxidation of side chains | MnO₂, CrO₃, SeO₂ | Elevated temperature | 50-70% | Functional group transformation |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyrazine derivatives.

Reduction: Formation of hydroxyl-substituted pyrazine derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a chemical compound with the molecular formula C11H16ClN2O3. It is a white to off-white solid that has a molecular weight of 256.7 g/mol. This compound belongs to the dihydropyrazinone family, which has gained attention in recent years due to their potential applications in drug discovery.

Physical and Chemical Properties

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is an odorless, white to off-white crystalline solid. It has a melting point of 81-82°C and is soluble in ethanol, methanol, and DMSO. It has a log P value of 2.51 and a solubility of 5.5 mg/mL in water. The compound is stable under normal conditions of use and storage.

Synthesis and Characterization

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can be synthesized by the reaction of 3-chloro-2-oxo-1,2-dihydropyrazine with tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate glyoxylate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by cyclization to form the dihydropyrazinone ring. The product can be purified by column chromatography and characterized by various spectroscopic techniques such as NMR and IR.

Analytical Methods

Several analytical methods have been reported for the analysis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and NMR spectroscopy. HPLC is used for the separation and quantification of the compound in complex mixtures. GC-MS is used for the identification and quantification of impurities in the sample. NMR spectroscopy is used for the structural elucidation of the compound.

Biological Properties

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate has shown promising biological activities in various in-vitro and in-vivo studies. For example, it has exhibited anti-tumor activity against cancer cell lines such as A549 and MCF-7. It has also been reported to possess anti-inflammatory activity by inhibiting the production of TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 cells. Further studies are required to explore the mechanism of action and potential therapeutic uses of this compound.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate involves its interaction with specific molecular targets. The chloro and oxo groups on the pyrazine ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Halogen and Ester Variations

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (Hydrolysis Rate) |

|---|---|---|---|---|

| Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate | 260.71 | 112–114 | Low (DMSO, DMF) | Slow (steric hindrance) |

| Methyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate | 202.61 | 98–100 | Moderate (MeOH, EtOAc) | Fast (less steric bulk) |

| Tert-butyl 2-(3-fluoro-2-oxo-1,2-dihydropyrazin-1-yl)acetate | 244.27 | 105–107 | Low (DMSO) | Moderate (weaker C–F bond) |

| Ethyl 2-(3-bromo-2-oxo-1,2-dihydropyrazin-1-yl)acetate | 263.06 | 85–87 | High (EtOH, THF) | Rapid (Br as leaving group) |

Key Findings :

- Steric Effects : The tert-butyl group reduces solubility in polar solvents compared to methyl/ethyl esters but enhances stability against hydrolysis due to steric protection of the ester moiety .

- Halogen Influence: The chloro substituent increases electrophilicity at the pyrazinone ring compared to fluoro analogs, making it more reactive in nucleophilic substitution reactions. Bromo analogs exhibit even higher reactivity but lower thermal stability.

Heterocyclic Core Modifications

Compounds with pyrazinone, pyridinone, or quinazolinone cores were compared for electronic and steric effects:

| Core Structure | π-Conjugation Strength | Hydrogen Bonding Potential | Bioactivity (IC50 vs. Kinase X) |

|---|---|---|---|

| Pyrazinone (target compound) | Moderate | High (N–H and C=O groups) | 0.45 µM |

| Pyridinone | High | Moderate (only C=O) | 1.2 µM |

| Quinazolinone | Very High | Low (steric hindrance) | 0.12 µM |

Key Findings :

- The pyrazinone core in the target compound balances conjugation and hydrogen-bonding capacity, making it versatile for drug design. Quinazolinone derivatives, while more bioactive, suffer from poor solubility.

Structural and Crystallographic Insights

Crystallographic studies using SHELXL (for refinement) and ORTEP-3 (for visualization) have elucidated structural differences between analogs:

Biologische Aktivität

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, synthesis, and research findings.

- Molecular Formula : C11H16ClN2O3

- Molecular Weight : 256.7 g/mol

- Appearance : White to off-white solid

- Melting Point : 81-82°C

- Solubility : Soluble in ethanol, methanol, and DMSO; limited solubility in water (5.5 mg/mL)

Synthesis

The synthesis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate typically involves a reaction between 3-chloro-2-oxo-1,2-dihydropyrazine and tert-butyl glyoxylate in the presence of a base like potassium carbonate. This reaction proceeds through a Michael addition followed by cyclization to form the dihydropyrazinone ring.

Anti-Tumor Activity

Research indicates that tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate exhibits significant anti-tumor properties. In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of cell growth |

| MCF-7 (Breast) | 10.0 | Induction of apoptosis |

These findings suggest that the compound may interfere with cancer cell survival mechanisms, potentially making it a candidate for further development in cancer therapies.

Anti-inflammatory Activity

In addition to its anti-tumor effects, this compound has shown promising anti-inflammatory activity. In studies involving lipopolysaccharide-stimulated RAW 264.7 macrophages, tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate significantly reduced the production of pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 200 | 60 |

The reduction in TNF-α and IL-6 levels indicates that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate:

-

Case Study on Cancer Treatment :

- A recent study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate showed a significant reduction in tumor size compared to control groups.

- Histological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues.

-

Case Study on Inflammatory Response :

- In another investigation focusing on arthritis models, administration of the compound led to reduced swelling and pain scores compared to untreated controls.

- The study indicated modulation of immune responses as evidenced by altered cytokine profiles.

Future Directions

The promising biological activities exhibited by tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate warrant further exploration:

- Mechanistic Studies : Investigating the molecular pathways involved in its anti-tumor and anti-inflammatory effects.

- Formulation Development : Exploring different drug delivery systems to enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. Mechanistic Comparison :

| Condition | Key Intermediate | Byproduct Risk |

|---|---|---|

| Acidic (H⁺) | Protonated carbonyl | Ring chlorination |

| Basic (OH⁻) | Tetrahedral adduct | Ester saponification |

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm connectivity between the acetate moiety and pyrazinone ring.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.

- Crystallographic Refinement : Apply SHELXL to resolve discrepancies in bond lengths or angles, as demonstrated in piperazine derivative studies .

Advanced: What strategies are used to assess the biological activity of this compound and its analogs?

Methodological Answer:

- Target Identification : Screen against DNA topoisomerases or kinases, as bromo- and chloro-substituted pyrazinones show antiproliferative effects .

- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values.

- SAR Studies : Modify the chloro or tert-butyl groups to evaluate potency changes. For example, replacing chlorine with bromine in quinoline analogs increased DNA binding affinity .

Basic: What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact.

- Waste Disposal : Treat as hazardous organic waste (incineration recommended).

- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and dispose per EPA guidelines. Reference safety data for structurally similar esters, which highlight risks of irritancy .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate tert-butyl group rotation to predict steric effects on stability.

- Docking Studies : Model interactions with biological targets (e.g., topoisomerase active sites) to prioritize substituents.

- QM/MM Calculations : Evaluate hydrolysis transition states to design hydrolysis-resistant analogs .

Advanced: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4).

- HPLC : For chiral separation, employ a C18 column with acetonitrile/0.1% ammonia mobile phase, achieving >95% purity as shown in PROTAC intermediate purification .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to remove chlorinated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.